molecular formula C10H12BrF2NO3S B6969920 2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide

2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B6969920
M. Wt: 344.18 g/mol
InChI Key: XPPSTNNHCANCAT-UHFFFAOYSA-N
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Description

2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-methylbenzenesulfonamide, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.

    Fluorination: The next step involves the introduction of the difluoro group. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to convert a suitable precursor into the 2,2-difluoro-3-hydroxypropyl group.

    Coupling Reaction: Finally, the difluoro-3-hydroxypropyl group is coupled with the brominated sulfonamide through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2,2-difluoroethyl)-3-methylbenzenesulfonamide
  • 2-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide
  • 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide is unique due to the combination of bromine and difluoro groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

IUPAC Name

2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NO3S/c1-7-3-2-4-8(9(7)11)18(16,17)14-5-10(12,13)6-15/h2-4,14-15H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPSTNNHCANCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NCC(CO)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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